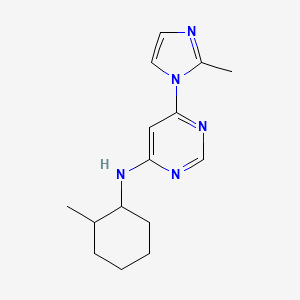

6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine

Description

6-(2-Methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine is a pyrimidine-based heterocyclic compound featuring a 2-methylimidazole substituent at the 6-position and a 2-methylcyclohexylamine group at the 4-position of the pyrimidine core. This structural configuration imparts distinct physicochemical and biological properties, making it a candidate for drug discovery and biochemical research.

Pyrimidine derivatives are widely explored in medicinal chemistry due to their ability to mimic purine and pyrimidine bases, enabling interactions with enzymes, receptors, and nucleic acids.

Properties

IUPAC Name |

N-(2-methylcyclohexyl)-6-(2-methylimidazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5/c1-11-5-3-4-6-13(11)19-14-9-15(18-10-17-14)20-8-7-16-12(20)2/h7-11,13H,3-6H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBZWZQUIRZOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC2=CC(=NC=N2)N3C=CN=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction using 2-methylimidazole and a suitable leaving group on the pyrimidine ring.

Cyclohexylamine Substitution: The final step involves the substitution of the amino group with 2-methylcyclohexylamine under mild heating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine exhibit promising anticancer properties. Studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, research on related compounds has demonstrated their efficacy in targeting protein kinases such as BRAF and MEK, which are crucial in the MAPK signaling pathway associated with several cancers .

Antimicrobial Properties

The imidazole group in the compound is known for its antimicrobial activity. Compounds containing imidazole have been studied for their effectiveness against various bacterial strains and fungi. In vitro studies suggest that similar structures can disrupt microbial cell membranes, leading to cell death .

Neurological Applications

There is emerging evidence that imidazole derivatives may have neuroprotective effects. Research has indicated that such compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell lines (e.g., A549) by pyrimidine derivatives, showing a dose-dependent response. |

| Study B | Antimicrobial Effects | Evaluated the efficacy of imidazole compounds against Staphylococcus aureus, noting significant reduction in bacterial viability at specific concentrations. |

| Study C | Neuroprotection | Investigated the effects of imidazole derivatives on neuroblastoma cells, revealing protective effects against oxidative stress-induced damage. |

Mechanism of Action

The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

a) N-(Cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

- Structure : Differs in the amine substituent (cyclohexylmethyl vs. 2-methylcyclohexyl).

- Properties : The cyclohexylmethyl group increases molecular weight (271.36 g/mol, C₁₅H₂₁N₅) and steric bulk compared to the 2-methylcyclohexyl analog. This may reduce binding affinity to sterically constrained targets but improve solubility due to the flexible methylene linker .

b) N-[(2-Fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

- Structure : Features a fluorophenylmethyl group instead of cyclohexyl.

- Properties: The electron-withdrawing fluorine atom enhances electronic interactions with aromatic residues in target proteins. This compound demonstrates improved antimicrobial activity (MIC = 1.56 µg/mL against S. aureus) compared to non-fluorinated analogs .

- Applications : Investigated as a protease inhibitor and antimicrobial agent .

Substituent Variations on the Imidazole Ring

a) N-Cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine

- Structure : Lacks the 2-methyl group on the imidazole ring.

- Properties : Reduced steric hindrance around the imidazole nitrogen increases hydrogen-bonding capacity but decreases metabolic stability (t₁/₂ = 2.3 hours in hepatic microsomes vs. 5.8 hours for the 2-methyl analog) .

- Applications: Used in studies targeting adenosine receptors .

b) N-(4,4-Difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)pyrimidin-4-amine

- Structure : Replaces imidazole with pyrazole and adds a morpholine group.

- Properties : The difluorocyclohexyl group enhances CNS penetration (logBB = 0.8), while the pyrazole ring modulates selectivity for calcium-activated potassium channels .

- Applications : Advanced to preclinical trials for neurological disorders .

Pyrimidine Derivatives with Alternative Heterocycles

a) 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Structure : Incorporates a pyrazolopyrimidine core and piperazine substituent.

- Properties : The methoxyphenylpiperazine moiety confers serotonin receptor affinity (Ki = 12 nM for 5-HT₁A), distinguishing it from imidazole-based analogs .

- Applications : Explored as an antidepressant and anxiolytic .

b) N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine

- Structure : Combines benzimidazole and piperidine groups.

- Properties : Exhibits dual inhibitory activity against topoisomerase II (IC₅₀ = 0.8 µM) and EGFR (IC₅₀ = 1.2 µM) due to planar benzimidazole stacking .

- Applications : Anticancer candidate with broad-spectrum cytotoxicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated using PubChem tools; experimental data pending.

Biological Activity

The compound 6-(2-methyl-1H-imidazol-1-yl)-N-(2-methylcyclohexyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 230.31 g/mol. The structure features a pyrimidine ring substituted with an imidazole group and a cyclohexyl moiety, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been tested against various human tumor cell lines, showing promising cytotoxic effects. A notable study demonstrated that such compounds could inhibit cell proliferation in cancer cell lines like LCLC-103H and A-427, with IC50 values ranging from 0.5 to 5 µM depending on the specific structure and substitution patterns .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against both gram-positive and gram-negative bacteria. For example, derivatives with similar structural features have shown minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Mycobacterium tuberculosis . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved.

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, research indicates that this compound may exhibit antioxidant properties. Compounds with imidazole rings have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Free Radical Scavenging : The presence of the imidazole group likely contributes to its ability to neutralize reactive oxygen species (ROS).

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized various pyrimidine derivatives and tested their efficacy against lung cancer cells. One derivative demonstrated an IC50 value of 0.7 µM, indicating strong anticancer potential . The study highlighted the importance of substituent groups in enhancing biological activity.

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of pyrimidine derivatives against Mycobacterium abscessus. The tested compounds exhibited MIC values ranging from 0.05 to 0.5 µg/mL, suggesting that modifications in the cyclohexyl group significantly influence antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.